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Piperazine pyrophosphate

Thermal stability Intumescent coatings TGA decomposition temperature

Conventional APP/PER/MEL blends fail after water exposure due to hydrophilicity (contact angle 17°). PAPP solves this with integrated acid/carbon/gas sources in one stable molecule (contact angle 36°). - UL-94 V-0 at 18-20 wt% in PP vs 20-30% for APP blends - Survives 72h water immersion (torch test passes vs APP failure in 40 min) - Td >300°C; suitable for PP, PE, PA6, PLA, PU, epoxy - P content ≥23%, N content 11-13%; sodium <10 ppm grade available

Molecular Formula C4H14N2O7P2
Molecular Weight 264.11 g/mol
CAS No. 66034-17-1
Cat. No. B1592114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine pyrophosphate
CAS66034-17-1
Molecular FormulaC4H14N2O7P2
Molecular Weight264.11 g/mol
Structural Identifiers
SMILESC1CNCCN1.OP(=O)(O)OP(=O)(O)O
InChIInChI=1S/C4H10N2.H4O7P2/c1-2-6-4-3-5-1;1-8(2,3)7-9(4,5)6/h5-6H,1-4H2;(H2,1,2,3)(H2,4,5,6)
InChIKeyMWFNQNPDUTULBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAPP: Halogen-Free Intumescent Flame Retardant


Piperazine pyrophosphate (PAPP, CAS 66034-17-1, molecular formula C₄H₁₄N₂O₇P₂, MW 264.11 g/mol) is an organic-inorganic hybrid salt that functions as a halogen-free, phosphorus-nitrogen synergistic intumescent flame retardant (IFR) . Unlike conventional multi-component IFR systems requiring physical blending of separate acid, carbon, and gas sources, PAPP integrates all three intumescent functions—acid source (pyrophosphate), carbon source (piperazine ring), and gas source (amine decomposition)—within a single molecular structure [1]. It presents as a white to off-white crystalline powder with a density of 1.71 g/cm³, minimal water solubility, and a phosphorus content of 23.5 wt% with nitrogen content of approximately 11–13 wt% depending on purity grade . Originally commercialized by Adeka Corporation of Japan, PAPP is now widely applied in polypropylene (PP), polyethylene (PE), polyurethane (PU), epoxy resins (EP), ABS, polyamides, and biodegradable polymers, achieving UL-94 V-0 ratings with reduced additive loadings compared to ammonium polyphosphate-based conventional IFR systems [1].

Why APP Cannot Replace PAPP


Conventional intumescent flame retardant systems rely on physically mixed multi-component formulations—typically ammonium polyphosphate (APP) as acid source, pentaerythritol (PER) as carbon source, and melamine (MEL) as blowing agent (APP/PER/MEL)—to achieve adequate fire protection [1]. However, the high hydrophilicity of APP (water contact angle of only 17°) leads to severe moisture sensitivity, flame retardant migration, and catastrophic fire protection failure after water exposure; APP/PER/MEL-based intumescent coatings fail UL-1709 torch testing after just 72 hours of water immersion [1]. In contrast, PAPP's macromolecular architecture—a copolymer of piperazine and phosphoric acid—imparts substantially higher hydrolytic stability, with a contact angle of 36° and the ability to maintain fire protection even after prolonged water exposure [1]. Furthermore, because PAPP consolidates acid, carbon, and gas source functions into one molecule, it avoids the compositional inconsistency, phase separation, and migration issues inherent to physically blended multi-component IFRs during polymer processing, storage, and end-use [2]. These fundamental physicochemical differences mean that PAPP and APP-based IFRs are not interchangeable without incurring quantifiable performance penalties in thermal stability, water resistance, char quality, and fire protection longevity.

Quantitative Evidence: PAPP vs. APP IFRs


Thermal Decomposition Onset Advantage

In a direct head-to-head thermogravimetric analysis under N₂ atmosphere, the MPP/PAPP intumescent coating exhibited an initial decomposition temperature (Td,1%) of 296 °C, compared with only 222 °C for the conventional APP/PER/MEL-IC formulation—a 74 °C advantage [1]. Pure PAPP powder alone shows an even higher Td of 313 °C [1]. This higher onset temperature of PAPP-based formulations directly translates into a wider polymer processing window, enabling safe compounding with engineering thermoplastics processed above 250 °C that would cause premature degradation of APP-based IFRs [2]. The char residue at 800 °C was 33.8 wt% for MPP/PAPP-IC vs. 29.9 wt% for APP/PER/MEL-IC, confirming superior condensed-phase fire retardancy and thermal barrier persistence [1].

Thermal stability Intumescent coatings TGA decomposition temperature

Fire Protection: Torch Test Performance

In a standardized 2-hour torch test (flame temperature ~1100 °C, butane consumption 160 g/h, 7 cm flame-to-sample distance) performed on 2 ± 0.2 mm thick intumescent coatings applied to Q235 steel plates, the MPP/PAPP-based coating maintained an equilibrium backside temperature of only 170 °C for the full 120-minute duration [1]. Under identical conditions, the conventional APP/PER/MEL-based coating reached an equilibrium temperature of 326 °C—a 156 °C difference that represents nearly double the thermal load transmitted to the steel substrate [1]. In a broader cross-study comparison against 12 published intumescent coating formulations (including APP/PER/MEL, APP/EG/MEL, and MPP/DPER/MEL systems with various binders), the MPP/PAPP system achieved both the longest fire endurance (120 min) and the lowest equilibrium temperature (170 °C) at the lowest total flame retardant loading (30 wt%) [1].

Fire resistance Structural steel Intumescent coating Torch test

Hydrolytic Stability: Water Immersion Test

Water immersion testing (72 h, 25 °C, distilled water) revealed a decisive performance gap: MPP/PAPP-based intumescent coatings retained sufficient thermal insulation to pass the subsequent 2-hour torch fire test, with the post-immersion equilibrium temperature rising to 334 °C but remaining below the 400 °C failure threshold [1]. In stark contrast, APP/PER/MEL-based coatings failed the identical fire test after water immersion, with the steel backside temperature exceeding 400 °C within just 40 minutes [1]. The mechanistic basis lies in fundamental hydrophobicity differences: PAPP powder exhibits a water contact angle of 36°, more than double that of APP powder at 17° [1]. This intrinsic hydrophobicity translates into lower water weight gain (quantified by gravimetric monitoring over immersion time) and reduced dissolution/migration of the active flame retardant from the coating matrix [1]. SEM imaging confirmed that water-damaged APP/PER/MEL coatings developed visible cavities from dissolved APP, whereas MPP/PAPP coatings maintained a smooth, defect-free surface [1].

Water resistance Hydrolytic stability Intumescent coating durability Contact angle

Loading Efficiency: UL-94 V-0 in Polypropylene

In polypropylene (PP) compounding, PAPP-based IFR formulations consistently achieve UL-94 V-0 classification at total flame retardant loadings of 18–20 wt% when used with synergistic co-additives such as melamine polyphosphate (MPP) or triazine charring agents (CFA) [1]. A specific validated formulation—PAPP compounded with PER and MPP—reaches V-0 at only 18 wt% total additive loading in PP [1]. When PAPP is compounded with aluminum hypophosphite (AlPi), as little as 18 wt% PAPP plus 1 wt% AlPi achieves V-0 [2]. In contrast, conventional APP-based IFR systems in PP typically require 20–30 wt% total loading to achieve V-0 classification, with standard APP/CFA combinations requiring the upper end of this range [3]. This 10–40% reduction in required flame retardant loading yields measurable benefits: lower formulation cost per unit volume, reduced density penalty, and improved retention of the host polymer's intrinsic mechanical properties [3].

Flame retardant loading UL-94 V-0 Polypropylene Formulation efficiency

PLA Flame Retardancy with PAPP and Nano-Synergist

In poly(lactic acid) (PLA), a biodegradable polymer with inherently high flammability (LOI = 20.2%), the combination of 14 wt% PAPP with only 1 wt% nano-CeO₂ synergist achieved a limiting oxygen index of 28.8% and a UL-94 V-0 rating—an 8.6 percentage point LOI increase driven by a total of only 15 wt% additive loading [1]. Simultaneously, the peak heat release rate (PHRR) in cone calorimetry was halved from 461 kW/m² (pure PLA) to 230 kW/m² [1]. Crucially, this study uniquely demonstrated that uniaxial pre-stretching could recover the mechanical properties typically degraded by FR addition: post-stretching tensile strength reached 79.82 MPa, elongation at break 103.8%, and impact strength 9.7 kJ/m²—values competitive with unmodified engineering PLA [1]. In a related PLLA system using only 4.96 wt% PAPP combined with 0.06 wt% ZIF-67 (Co-MOF), an LOI of 33% and V-0 were achieved at a total FR loading of just ~5 wt%, with a 28% reduction in PHRR and a 12-second ignition delay [2].

Poly(lactic acid) Biodegradable polymers Nano-synergist Mechanical–flame retardancy balance

Char Formation: PAPP/Chitosan IFR System

When PAPP is compounded with chitosan (CS) as a bio-based carbon source at a 5:1 mass ratio and 30 wt% total IFR loading in polypropylene, the composite achieves an LOI of 35.5% with UL-94 V-0 classification [1]. This LOI value exceeds typical values reported for APP/PER/MEL systems at equivalent 30 wt% loading in PP (typically LOI 28–31%) [1]. In a separate study on waste polyester/hemp stalk composites, a PAPP/APP combination at 1:1 mass ratio and 25 wt% total addition raised LOI from 18.8% to 27.1% (V-0), while increasing char residue at 600 °C from 25.8% to 32.5%—and notably, the composite's bending strength and modulus remained statistically unchanged, indicating minimal mechanical property penalty [2]. In PP compound flame retardant studies, the addition of PAPP-based IFRs raised LOI from 17.6% (pure PP) to 26–29.2% with accompanying increases in thermal decomposition T₁% (+11.4 °C) and T₅% (+41.2 °C), demonstrating that PAPP stabilizes the polymer matrix against early thermal degradation in addition to its char-forming function [3].

Char yield Intumescent char Polypropylene Chitosan synergist

PAPP Application Scenarios


Water-Resistant Intumescent Coatings for Structural Steel

Based on the direct head-to-head evidence that MPP/PAPP-based intumescent coatings survive 72-hour water immersion with retained fire protection (equilibrium temperature 334 °C post-immersion) while APP/PER/MEL coatings catastrophically fail within 40 minutes [1], PAPP is the quantitatively justified choice for structural steel fire protection in any application where moisture exposure is unavoidable. This includes offshore platforms, coastal infrastructure, humid subtropical buildings, water treatment facilities, and unprotected construction-phase steel. The 2-hour fire endurance with a backside temperature of only 170 °C (versus 326 °C for APP/PER/MEL) further supports specification for high-value assets requiring extended evacuation time windows [1]. Formulators should specify PAPP grades with sodium content ≤10 ppm (per patent literature) to maximize hydrolytic stability and minimize ionic contamination [2].

Thin-Wall PP Compounding for Electrical & Automotive

The demonstrated ability of PAPP-based IFR systems to achieve UL-94 V-0 at 18–20 wt% total additive loading in PP—compared with 20–30 wt% for APP-based systems—directly supports lightweighting and cost-optimization strategies in PP compounding for injection-molded electrical housings, connectors, appliance components, and automotive interior parts [1]. For glass-fiber-reinforced PP (PP/GF), PAPP/MPP systems overcome the problematic 'candlewick effect' where glass fibers wick molten polymer to the flame front; at 25 wt% FR-1420 (PAPP/MPP) loading, 0.8 mm PP/GF specimens achieve V-0 with an LOI of 39.0% [2]. Compounders should target PAPP with phosphorus content ≥23% and nitrogen content ≥11% to ensure adequate char-forming stoichiometry [3].

Biodegradable Polymer Flame Retardancy: PLA & PBS

For PLA-based products destined for biodegradable electronics casings, compostable packaging, or automotive interior trim, PAPP at 14 wt% with nano-CeO₂ synergist (1 wt%) achieves V-0 and LOI 28.8%, while uniaxial pre-stretching restores tensile strength to 79.82 MPa and elongation at break to 103.8% [1]. For applications requiring even lower total additive loading, the PAPP/ZIF-67 MOF system achieves V-0 at only ~5 wt% total FR loading in PLLA with an LOI of 33% [2]. In poly(butylene succinate) (PBS), PAPP at 18 wt% with 2 wt% carbon nanotubes achieves V-0, LOI 30.1%, and 79.6% PHRR reduction, with the CNTs also imparting electrical conductivity (percolation threshold 1.75 wt%) for antistatic/ESD applications [3]. Procurement specifications should require PAPP with high thermal decomposition temperature (>300 °C for 5% mass loss) to survive PLA/PBS processing temperatures of 170–210 °C [2].

Polyamide and Engineering Thermoplastic Flame Retardancy

PAPP's thermal stability (Td 313 °C for pure powder) enables processing in polyamide 6 (PA6) and polyamide 66 at temperatures exceeding 250 °C—a regime where APP-based IFRs risk premature decomposition and foaming [1]. In glass-fiber-reinforced PA6, a PAPP/aluminum hypophosphite (AHP) mixture at 4:1 mass ratio and 18 wt% total loading achieves V-0 with enhanced LOI [1]. When compounded with OMMT and MPP (PAPP 60.5%, OMMT 9.0%, MPP 30.5%), PA6 reaches an LOI of 39.5% with V-0 rating—among the highest LOI values reported for halogen-free flame-retardant PA6 [2]. For procurement, high-purity grades with minimal ionic residues (sodium <10 ppm) are recommended to avoid polymer degradation during high-temperature processing [3].

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